molecular formula C18H29ClN2O2 B6092199 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol

4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol

Cat. No.: B6092199
M. Wt: 340.9 g/mol
InChI Key: RXRGQVIQGJANOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol, also known as piperacillin-tazobactam, is a combination antibiotic drug used to treat various bacterial infections. It was first introduced in the market in the mid-1990s and has since become a popular choice for treating infections caused by gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam is similar to that of other beta-lactam antibiotics. Piperacillin works by inhibiting bacterial cell wall synthesis, while tazobactam protects this compound from being broken down by beta-lactamase enzymes produced by some bacteria. This combination results in a more effective antibiotic that can treat a wider range of bacterial infections.
Biochemical and physiological effects:
Piperacillin-tazobactam has been shown to have a number of biochemical and physiological effects. It can cause allergic reactions in some individuals, including skin rash, itching, and difficulty breathing. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. In rare cases, it can cause more serious side effects, such as seizures and liver damage.

Advantages and Limitations for Lab Experiments

Piperacillin-tazobactam has several advantages for lab experiments. It is a broad-spectrum antibiotic that can treat a wide range of bacterial infections. It is also relatively inexpensive and readily available. However, there are some limitations to using 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam in lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. Additionally, some bacteria are resistant to this compound-tazobactam, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam. One area of research is the development of new antibiotics that can combat bacterial resistance to this compound-tazobactam and other beta-lactam antibiotics. Another area of research is the investigation of the mechanisms of bacterial resistance to antibiotics, with the goal of developing new strategies to overcome this resistance. Additionally, there is ongoing research into the safety and efficacy of this compound-tazobactam in treating bacterial infections, particularly those caused by gram-negative bacteria.

Synthesis Methods

Piperacillin-tazobactam is synthesized by combining two different drugs, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol and tazobactam. Piperacillin is a broad-spectrum penicillin antibiotic that works by inhibiting bacterial cell wall synthesis. Tazobactam, on the other hand, is a beta-lactamase inhibitor that protects this compound from being broken down by beta-lactamase enzymes produced by some bacteria. The combination of these two drugs results in a more effective antibiotic that can treat a wider range of bacterial infections.

Scientific Research Applications

Piperacillin-tazobactam has been extensively studied in various scientific research applications. It has been used in clinical trials to treat infections caused by gram-negative bacteria, including those resistant to other antibiotics. It has also been used in animal studies to investigate its efficacy and safety in treating bacterial infections. Additionally, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam has been used in microbiology research to study the mechanisms of bacterial resistance to antibiotics and to develop new antibiotics to combat these resistant bacteria.

Properties

IUPAC Name

4-chloro-2-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O2/c1-14(2)5-7-21-9-8-20(13-17(21)6-10-22)12-15-11-16(19)3-4-18(15)23/h3-4,11,14,17,22-23H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGQVIQGJANOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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